Nonadeca-8,11,14-trienoic acid
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Overview
Description
Nonadeca-8,11,14-trienoic acid is a polyunsaturated fatty acid with a 19-carbon chain and three double bonds located at the 8th, 11th, and 14th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonadeca-8,11,14-trienoic acid can be synthesized through the carboxylation of the Grignard derivative of all-cis-1-bromo-7,10,13-nonadecatriene. The product is then purified as a methyl ester by column and thin-layer chromatography over silver nitrate and saponified .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Nonadeca-8,11,14-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically involves reagents like potassium permanganate or ozone.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Halogenation reactions can be carried out using halogens like bromine or chlorine.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields saturated fatty acids.
Substitution: Results in halogenated derivatives of the original compound.
Scientific Research Applications
Nonadeca-8,11,14-trienoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based lubricants and surfactants
Mechanism of Action
Nonadeca-8,11,14-trienoic acid exerts its effects primarily through its role as a precursor in the synthesis of bioactive lipids. These lipids, such as prostaglandins and leukotrienes, are involved in various physiological processes, including inflammation and immune response . The compound interacts with specific enzymes and receptors, modulating pathways that influence cellular functions.
Comparison with Similar Compounds
Eicosa-8,11,14-trienoic acid: A 20-carbon analog with similar double bond positions.
Etheroleic acid: A divinyl ether fatty acid with a similar structure but an oxygen atom replacing a methylene group.
Uniqueness: Nonadeca-8,11,14-trienoic acid is unique due to its specific carbon chain length and double bond configuration, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
17711-18-1 |
---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
nonadeca-8,11,14-trienoic acid |
InChI |
InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h5-6,8-9,11-12H,2-4,7,10,13-18H2,1H3,(H,20,21) |
InChI Key |
AUUTXYHFDNASDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCC=CCC=CCCCCCCC(=O)O |
Origin of Product |
United States |
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